Evidence Item 1: Differentiated Target Engagement Profile Inferred from Closest Analog — Near-Negative Binding to Acetyl-CoA Acetyltransferase vs. Chromenopyrimidine Class Baseline
The closest structurally characterized analog to the target compound — 4-({[(2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoic acid (PubChem CID 2150415) — was tested for enzyme inhibition against acetyl-CoA acetyltransferase/HMG-CoA reductase from Enterococcus faecalis and returned a Ki of 164,000 nM [1]. This near-negative result, combined with the analog's designation as 'inactive' (NI) in MCF-7 cytotoxicity screening [2], provides a critical baseline: the C4-thioacetyl-aminoaryl motif, when terminating in a para-benzoic acid group, shows negligible engagement with this target class. The target compound replaces the para-benzoic acid terminus with a meta-chlorophenyl group — a change that alters both electronic character (electron-withdrawing Cl at meta position vs. COOH at para) and hydrogen-bonding capacity, parameters known from chromenopyrimidine SAR to modulate antiproliferative potency [3]. This structural difference predicts a divergent target engagement spectrum that must be experimentally verified but cannot be assumed to mirror the analog.
| Evidence Dimension | Enzyme inhibition constant (Ki) — acetyl-CoA acetyltransferase/HMG-CoA reductase |
|---|---|
| Target Compound Data | Not directly tested in this assay; inferred differentiation based on structural divergence from closest tested analog |
| Comparator Or Baseline | 4-({[(2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoic acid: Ki = 164,000 nM; MCF-7 cytotoxicity: Inactive (NI) |
| Quantified Difference | Ki (analog) = 164,000 nM (essentially inactive); predicted divergence for target compound based on meta-Cl vs. para-COOH terminus substitution |
| Conditions | BindingDB enzyme inhibition assay; MCF-7 cytotoxicity screening (MTT assay, 48 h incubation) |
Why This Matters
This data establishes that the C4-thioacetyl-aminoaryl motif can be tuned to avoid off-target engagement at acetyl-CoA acetyltransferase, and the target compound's distinct terminal substitution pattern provides a structurally rational basis for expecting a differentiated selectivity profile — a key consideration for procurement in target-based screening campaigns.
- [1] BindingDB Entry BDBM42077. Ki value for 4-({[(2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)benzoic acid against acetyl-CoA acetyltransferase/HMG-CoA reductase (Enterococcus faecalis). BindingDB. View Source
- [2] Zamisa, S. J., Adeleke, A. A., Devnarain, N., Abdel Rhman, M., Owira, P. M. O., & Omondi, B. (2023). The link between relative stability constant of DNA- and BSA-chromenopyrimidine complexes and cytotoxicity towards human breast cancer cells (MCF-7). RSC Advances, 13(32), 21820–21837. View Source
- [3] Halawa, A. H., Elaasser, M. M., El Kerdawy, A. M., Abd El-Hady, A. M. A. I., Emam, H. A., & El-Agrody, A. M. (2017). Anticancer activities, molecular docking and structure–activity relationship of novel synthesized 4H-chromene, and 5H-chromeno[2,3-d]pyrimidine candidates. Medicinal Chemistry Research, 26, 2624–2638. View Source
